molecular formula C19H24N2O4S2 B5851803 1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine

1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B5851803
M. Wt: 408.5 g/mol
InChI Key: LAWPMWMLPRNDRZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and 2,4,6-trimethylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.

Scientific Research Applications

1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)piperazine: Lacks the 2,4,6-trimethylphenylsulfonyl group, making it less bulky.

    4-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine: Lacks the phenylsulfonyl group, affecting its chemical properties.

Uniqueness

1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is unique due to the presence of both phenylsulfonyl and 2,4,6-trimethylphenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15-13-16(2)19(17(3)14-15)27(24,25)21-11-9-20(10-12-21)26(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPMWMLPRNDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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